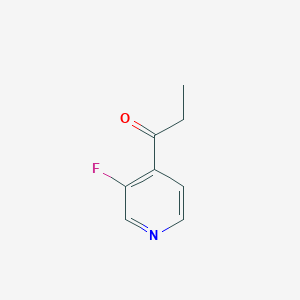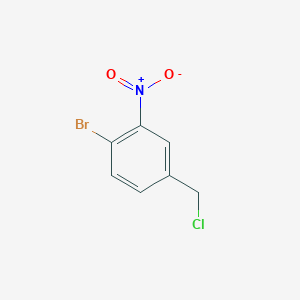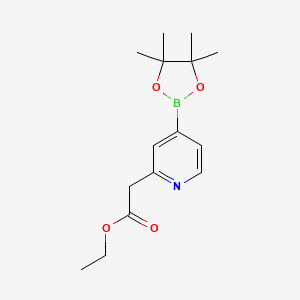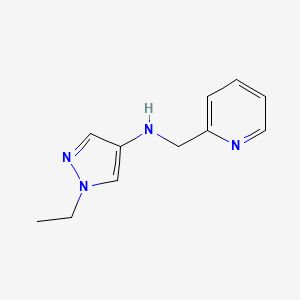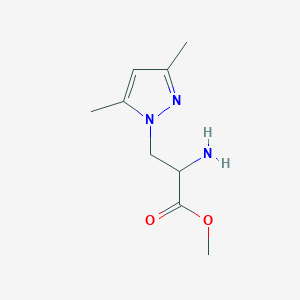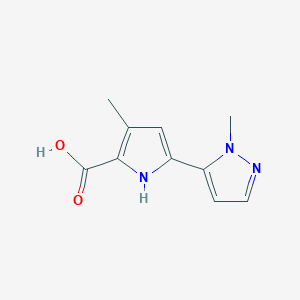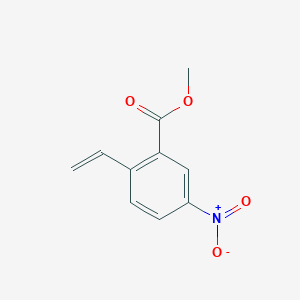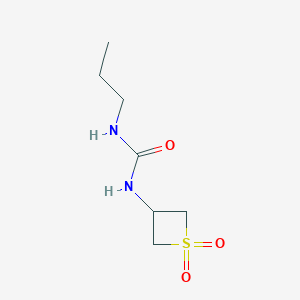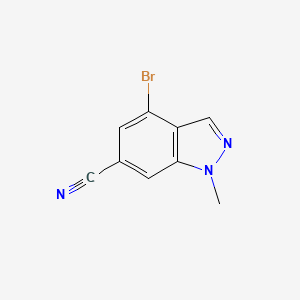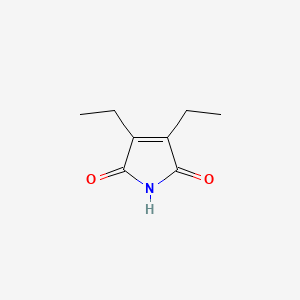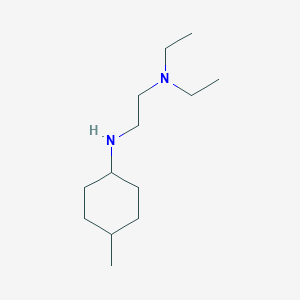
tert-Butyl (5-chloro-2-nitrophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (5-chloro-2-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted nitrophenyl ring, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-2-nitrophenyl)carbamate typically involves the reaction of 5-chloro-2-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-chloro-2-nitroaniline+tert-butyl chloroformate→tert-Butyl (5-chloro-2-nitrophenyl)carbamate+HCl
The reaction is typically performed in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
tert-Butyl (5-chloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 5-chloro-2-aminophenylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-nitroaniline and tert-butyl alcohol.
科学研究应用
Chemistry
In organic synthesis, tert-Butyl (5-chloro-2-nitrophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of potential pharmaceutical agents. The presence of the nitro and chloro groups can impart biological activity, making it a candidate for drug development studies.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can contribute to the properties of the final material, such as thermal stability and chemical resistance.
作用机制
The mechanism by which tert-Butyl (5-chloro-2-nitrophenyl)carbamate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in electrophilic aromatic substitution reactions, potentially modifying biological targets. The carbamate group can be hydrolyzed, releasing active amines that can interact with enzymes or receptors.
相似化合物的比较
Similar Compounds
- tert-Butyl (4-fluoro-2-nitrophenyl)carbamate
- tert-Butyl (3-chloro-4-nitrophenyl)carbamate
- tert-Butyl (2-nitrophenyl)carbamate
Uniqueness
tert-Butyl (5-chloro-2-nitrophenyl)carbamate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
属性
CAS 编号 |
388571-30-0 |
|---|---|
分子式 |
C11H13ClN2O4 |
分子量 |
272.68 g/mol |
IUPAC 名称 |
tert-butyl N-(5-chloro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChI 键 |
LOEZZJGKZFOPKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


